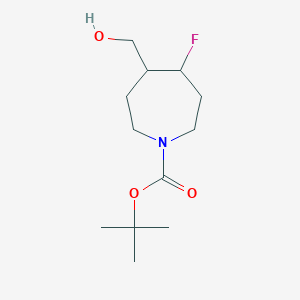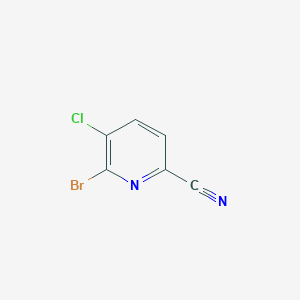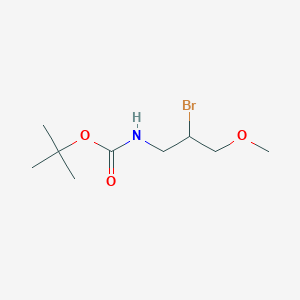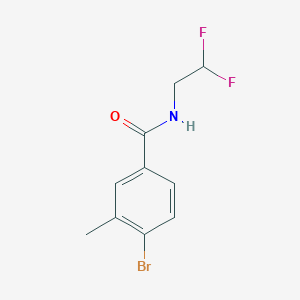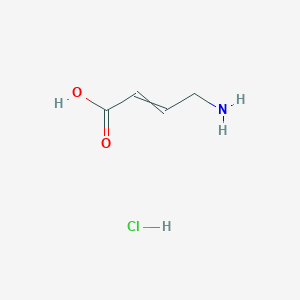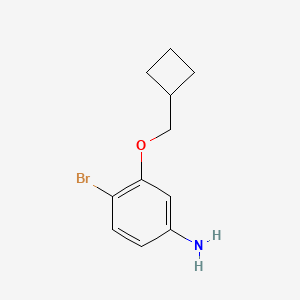
4-溴-3-(环丁基甲氧基)苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-(cyclobutylmethoxy)aniline is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol. It belongs to the class of anilines, which are organic compounds derived from ammonia by replacement of one or more hydrogen atoms by aryl or alkyl groups. This compound is characterized by the presence of a bromine atom at the 4-position and a cyclobutylmethoxy group at the 3-position of the aniline ring.
科学研究应用
4-Bromo-3-(cyclobutylmethoxy)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It is often used in the suzuki–miyaura (sm) cross-coupling reaction , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the Suzuki–Miyaura coupling reaction, 4-Bromo-3-(cyclobutylmethoxy)aniline may participate in electronically divergent processes with the metal catalyst . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Its role in the suzuki–miyaura coupling reaction suggests it may influence pathways involving carbon–carbon bond formation .
Result of Action
Its use in the suzuki–miyaura coupling reaction suggests it plays a role in the formation of carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of 4-Bromo-3-(cyclobutylmethoxy)aniline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction environment can significantly impact the effectiveness of 4-Bromo-3-(cyclobutylmethoxy)aniline in this context.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the protection of the aniline group with acetyl chloride, followed by bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions . The protected intermediate is then deprotected, and the cyclobutylmethoxy group is introduced via nucleophilic substitution using cyclobutylmethanol and a suitable base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of 4-Bromo-3-(cyclobutylmethoxy)aniline may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
4-Bromo-3-(cyclobutylmethoxy)aniline undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The bromine atom and the aniline group can participate in EAS reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The cyclobutylmethoxy group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it to the corresponding amine.
Common Reagents and Conditions
Bromination: Bromine or NBS in the presence of a catalyst such as iron(III) bromide.
Nucleophilic Substitution: Cyclobutylmethanol with bases like sodium hydride or potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst for reduction reactions.
Major Products Formed
Nitration: 4-Bromo-3-(cyclobutylmethoxy)-2-nitroaniline.
Sulfonation: 4-Bromo-3-(cyclobutylmethoxy)-2-sulfonylaniline.
Halogenation: 4-Bromo-3-(cyclobutylmethoxy)-2-chloroaniline.
相似化合物的比较
Similar Compounds
4-Bromoaniline: Similar structure but lacks the cyclobutylmethoxy group.
3-(Cyclobutylmethoxy)aniline: Similar structure but lacks the bromine atom.
4-Chloro-3-(cyclobutylmethoxy)aniline: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
4-Bromo-3-(cyclobutylmethoxy)aniline is unique due to the presence of both the bromine atom and the cyclobutylmethoxy group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds .
属性
IUPAC Name |
4-bromo-3-(cyclobutylmethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-10-5-4-9(13)6-11(10)14-7-8-2-1-3-8/h4-6,8H,1-3,7,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWHGDBNEIKLGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=CC(=C2)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(1S)-1-bromoethyl]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B1381401.png)
![1-Benzyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1381402.png)

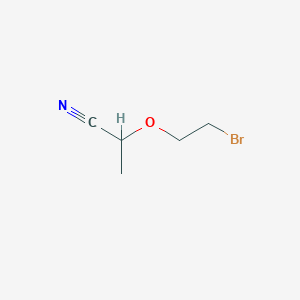
![5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B1381409.png)
![[(1S,3Z,5R)-3-[(2E)-2-[(1R,3As,7aR)-7a-methyl-1-[(2R)-6-methyl-6-(oxan-2-yloxy)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B1381410.png)
![1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidine-3-carboxylic acid](/img/structure/B1381411.png)


